molecular formula C20H21ClFN3 B12579966 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-

Cat. No.: B12579966
M. Wt: 357.8 g/mol
InChI Key: OKGGBPZMSDNNFA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine. This nomenclature reflects its quinoline backbone with substituents at specific positions: a chlorine atom at the 7-position of the quinoline ring and a complex aryl-alkyl amine group at the 4-position.

The CAS Registry Number for this compound is 260540-97-4 , a unique identifier assigned by the Chemical Abstracts Service. This number ensures unambiguous identification across chemical databases and regulatory documents.

Molecular Formula and Weight Validation

The molecular formula C20H21ClFN3 is consistently reported across authoritative sources. This formula accounts for:

  • 20 carbon atoms
  • 21 hydrogen atoms
  • 1 chlorine atom
  • 1 fluorine atom
  • 3 nitrogen atoms

The molecular weight is 357.8 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 20 12.01 240.20
H 21 1.008 21.17
Cl 1 35.45 35.45
F 1 19.00 19.00
N 3 14.01 42.03
Total 357.85

This calculated value (357.85 g/mol) aligns with experimental data (357.8 g/mol), confirming the formula’s validity. Mass spectrometry and elemental analysis further corroborate these values in synthetic studies.

Properties

Molecular Formula

C20H21ClFN3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25)

InChI Key

OKGGBPZMSDNNFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution on 7-Chloro-4-Quinoline Derivatives

  • The primary synthetic route involves nucleophilic aromatic substitution (SNAr) of 7-chloro-4-chloroquinoline or 4,7-dichloroquinoline with amines.
  • The reaction typically uses an excess of the amine nucleophile (e.g., tert-butylamine derivatives) under neat or solvent conditions.
  • Heating the mixture to 120–130 °C for 6–8 hours with continuous stirring promotes substitution at the 4-position chlorine, yielding 4-aminoquinoline derivatives.
  • Work-up involves extraction with dichloromethane, washing with aqueous sodium bicarbonate, water, and brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.
  • Purification is achieved by precipitation or column chromatography.

Functionalization of 7-Chloroquinoline Core via Organometallic Intermediates

  • Advanced methods use magnesiation of 7-chloroquinolines under mild conditions with reagents such as i-PrMgCl·LiCl (Turbo Grignard reagent).
  • This approach allows selective metalation at the 4-position or other positions on the quinoline ring.
  • The organomagnesium intermediate can be reacted with electrophiles (e.g., benzaldehyde, DMF) to introduce aldehyde or alcohol functionalities.
  • Continuous flow microreactor technology enhances reaction efficiency, scalability, and selectivity, reducing reaction times to minutes.
  • Yields for functionalized quinoline derivatives via this method range from moderate to high (58–90% depending on the electrophile and conditions).
  • This method is particularly useful for preparing intermediates that can be further elaborated to the target compound.

Reductive Aminomethylation for Introduction of the Aminomethyl Group

  • The tert-butylaminomethyl substituent on the phenyl ring is typically introduced via reductive amination or Mannich-type reactions.
  • This involves reacting the corresponding fluorophenyl aldehyde or ketone with tert-butylamine under reductive conditions (e.g., sodium triacetoxyborohydride or catalytic hydrogenation).
  • The reaction proceeds under mild conditions, often in solvents like dichloromethane or methanol, with careful pH control to favor amine formation.
  • The aminomethylation step is critical for installing the bulky tert-butylamino group, which influences the compound’s biological activity and solubility.

Coupling of the Aminoquinoline Core with the Substituted Phenyl Moiety

  • The final step involves coupling the 4-amino-7-chloroquinoline intermediate with the 3-(tert-butylaminomethyl)-4-fluorophenyl fragment.
  • This can be achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.
  • Conditions typically involve mild heating and the use of coupling agents or catalysts to promote bond formation.
  • Purification is done by chromatographic techniques to isolate the pure target compound.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield Range Notes
1 Aromatic nucleophilic substitution 7-chloro-4-chloroquinoline + amine, 120–130 °C, 6–8 h 60–85% Neat or solvent; standard work-up
2 Magnesiation and electrophilic quench i-PrMgCl·LiCl in THF, room temp, continuous flow 58–90% Enables selective functionalization
3 Reductive aminomethylation Aldehyde + tert-butylamine + reductant, mild conditions 70–85% Introduces tert-butylaminomethyl group
4 Coupling of quinoline and phenyl Nucleophilic substitution or amide coupling, mild heating 65–80% Final assembly step, purification required

Research Findings and Optimization Notes

  • The use of continuous flow microreactors for magnesiation significantly improves reaction control, reproducibility, and scalability compared to batch processes.
  • The choice of electrophile in the magnesiation step allows versatile functionalization, enabling synthesis of various quinoline derivatives as intermediates.
  • Aromatic nucleophilic substitution on 7-chloroquinolines is a robust and widely used method for introducing amino substituents, with reaction times and temperatures optimized for maximum yield and purity.
  • Reductive aminomethylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Purification by column chromatography or recrystallization is essential to obtain analytically pure final compounds suitable for biological evaluation.

Chemical Reactions Analysis

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the quinoline ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are known for their biological activities.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimalarial Properties

One of the prominent applications of 4-Quinolinamine derivatives is their antimalarial activity. Research has demonstrated that compounds based on the 7-chloroquinoline scaffold exhibit significant efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is thought to involve interference with heme detoxification processes within the parasite .

Anticancer Activity

Another area of interest is the anticancer potential of 4-Quinolinamine derivatives. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, some derivatives have been evaluated for their effects on various cancer cell lines, showing promising results in vitro .

Case Study 1: Antimalarial Efficacy

In a study focusing on the synthesis and evaluation of quinoline-based compounds, researchers reported that certain derivatives exhibited IC50 values in the nanomolar range against Plasmodium falciparum. The study highlighted the importance of structural modifications in enhancing antimalarial activity, emphasizing the role of the chloro group at position 7 of the quinoline ring .

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer properties of a related quinoline compound. The study found that the compound induced significant cytotoxicity in breast cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed. The findings suggest that modifications to the quinoline structure could lead to more potent anticancer agents .

Summary Table of Applications

ApplicationBiological ActivityReferences
AntimalarialInhibits Plasmodium falciparum ,
AnticancerInduces apoptosis in cancer cells ,
Drug DiscoveryStructural modifications enhance efficacy ,

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Variations on the 4-Amino Group

The target compound’s 4-amino group is substituted with a 3-[(tert-butylamino)methyl]-4-fluorophenyl moiety. Key comparisons with other 7-chloroquinoline derivatives include:

Compound Name/ID Substituent on 4-Amino Group Key Structural Features Biological Activity Notes Reference
Target Compound 3-[(tert-butylamino)methyl]-4-fluorophenyl Bulky tert-butyl group, fluorophenyl ring Hypothesized improved metabolic stability and lipophilicity; inferred from analogs
Compound 12 () 4-fluorobenzyl Simpler fluorobenzyl group without tertiary amine Synthesized but activity not specified; structural simplicity may reduce steric hindrance
7-Chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine () (1-ethylpiperidin-4-yl)methyl Piperidine ring instead of tert-butyl; tertiary amine with cyclic structure Likely altered pharmacokinetics due to increased polarity
N-(4-(4-Aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine () 4-(4-aminophenylsulfonyl)phenyl Sulfonyl-linked aromatic group Anticancer activity 2–3× doxorubicin; highlights importance of electron-withdrawing groups

Key Observations :

  • The tert-butyl group in the target compound introduces significant steric bulk, which may enhance binding selectivity but reduce solubility compared to simpler substituents (e.g., Compound 12 in ).

Quinoline Core Modifications: 7-Chloro vs. Other Halogens

The 7-chloro substitution in the target compound distinguishes it from analogs with 7-fluoro or 7-trifluoromethyl groups:

Compound Name/ID Quinoline Substituent Key Properties Biological Implications Reference
Target Compound 7-chloro Strong electron-withdrawing effect; stable under nucleophilic conditions Likely higher activity than 7-fluoro analogs
7-Fluoroquinoline analogs () 7-fluoro Prone to nucleophilic aromatic substitution with amines Lower activity due to instability; synthesis challenges
7-(Trifluoromethyl)quinoline () 7-CF3 Enhanced lipophilicity and metabolic resistance Potent anticancer activity (e.g., 3× doxorubicin)

Key Observations :

  • The 7-chloro group offers a balance between stability and electronic effects, avoiding the synthetic challenges and reactivity issues of 7-fluoro analogs .
  • 7-Trifluoromethyl substitutions (e.g., ) demonstrate superior anticancer potency but may introduce metabolic liabilities due to increased hydrophobicity .

Biological Activity

Antimalarial Activity

Quinoline derivatives, particularly those with 7-chloro substitutions, have shown significant antimalarial properties. The compound shares structural similarities with known antimalarial drugs such as chloroquine and amodiaquine . These drugs target the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, thereby inhibiting the growth of Plasmodium falciparum .

Anti-inflammatory and Antinociceptive Effects

Recent studies on similar 7-chloro-4-substituted quinoline compounds have demonstrated promising anti-inflammatory and antinociceptive activities. For instance, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) and its analogues have shown potential in models of acute inflammation and nociception .

Table 1: Antinociceptive effects of 7-chloro-4-substituted quinolines in mice models

CompoundChemical NociceptionThermal NociceptionMechanical Nociception
4-PSQEffectiveEffectiveEffective
a (-F)EffectiveEffectiveEffective
b (-CF₃)EffectiveEffectiveEffective
c (-Bis-CF₃)EffectiveEffectiveEffective
d (-CH₃)EffectiveNot effectiveEffective
e (-OOH)EffectiveNot effectiveEffective

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on their structural features. The 7-chloro substitution on the quinoline ring is crucial for maintaining potency, especially against drug-resistant strains of malaria parasites . The fluorine substitution at the 4-position of the phenyl ring in our compound of interest may contribute to enhanced lipophilicity and metabolic stability.

Potential Kinase Inhibition

Some 4-aminoquinoline derivatives have shown promise as kinase inhibitors. While specific data for our compound is not available, structurally similar compounds have been investigated for their potential to inhibit kinases involved in innate immune signaling, such as RIP2 kinase .

Antimicrobial Activity

4-aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activities. A study on related compounds showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 2: Minimum Inhibitory Concentrations (MIC) of related 4-aminoquinoline derivatives

Microbial TypeMIC Range (μg/mL)
Gram-positive bacteria100-400
Gram-negative bacteria100-400
Fungi100-400

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